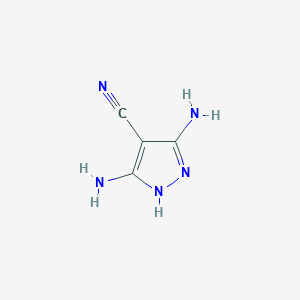

3,5-diamino-1H-pyrazole-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-diamino-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N5/c5-1-2-3(6)8-9-4(2)7/h(H5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKASYLSHAZSEEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(NN=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00557327 | |

| Record name | 3,5-Diamino-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6844-58-2 | |

| Record name | 3,5-Diamino-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Genesis of a Pharmaceutical Pillar: A Technical Guide to the History and Discovery of Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its discovery and the subsequent development of its synthesis have paved the way for a multitude of life-changing pharmaceuticals. This technical guide delves into the historical origins of pyrazole compounds, detailing the seminal discovery, the pioneering experimental protocols, and the evolution of their therapeutic applications.

The Dawn of Pyrazole Chemistry: Ludwig Knorr's Serendipitous Discovery

The journey of pyrazole chemistry began in 1883 with the German chemist Ludwig Knorr.[1][2][3] While investigating derivatives of quinine, Knorr conducted a condensation reaction between ethyl acetoacetate and phenylhydrazine.[1][4] This reaction did not yield the expected quinoline derivative but instead produced a novel compound, 1-phenyl-3-methyl-5-pyrazolone.[1][5][6] This groundbreaking synthesis, now famously known as the Knorr pyrazole synthesis, marked the first-ever preparation of a pyrazole derivative and laid the foundation for an entirely new class of heterocyclic compounds.[1][7][8]

Shortly after this initial discovery, in the very same year, Knorr synthesized another pyrazole derivative, 1,5-dimethyl-2-phenyl-3-pyrazolone, which he named Antipyrine.[4][9][10] This compound exhibited potent analgesic and antipyretic properties and was rapidly commercialized, becoming one of the first synthetic drugs to achieve widespread use and commercial success until the advent of Aspirin.[4][9][10] The discovery of Antipyrine's therapeutic effects underscored the immense potential of pyrazole-based compounds in medicine.

While Knorr's work marked the beginning of synthetic pyrazole chemistry, it is noteworthy that the parent pyrazole molecule was first synthesized by Buchner in 1889 through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[5] The first naturally occurring pyrazole compound, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds.[11][12]

The Knorr Pyrazole Synthesis: A Foundational Protocol

The enduring significance of Knorr's work lies not only in the discovery of new compounds but also in the development of a versatile and robust synthetic methodology. The Knorr pyrazole synthesis remains a fundamental reaction in heterocyclic chemistry.[8][13]

Original Experimental Protocol for the Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Knorr, 1883)

This protocol is based on Ludwig Knorr's original 1883 publication.[1]

Materials:

| Reactant | Quantity |

| Phenylhydrazine | 100 g |

| Ethyl acetoacetate | 125 g |

Apparatus:

-

Reaction vessel

-

Water bath

-

Separatory funnel

-

Crystallization dish

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate.[1]

-

Initial Condensation: The mixture was left to stand at ambient temperature, during which an initial condensation reaction occurred, forming an oily product and water.[1]

-

Separation: The water layer was separated from the oily condensation product.[1]

-

Cyclization: The oily product was then heated on a water bath for an extended period, inducing cyclization through the elimination of ethanol to form the crude pyrazolone.[1]

-

Purification: The crude product was purified by crystallization.

This seemingly simple procedure opened the door to the synthesis of a vast array of substituted pyrazoles, many of which would later be found to possess significant biological activity.

Visualizing the Discovery

Knorr Pyrazole Synthesis Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 3. books.rsc.org [books.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. books.rsc.org [books.rsc.org]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 13. chemhelpasap.com [chemhelpasap.com]

An In-depth Technical Guide to the Physicochemical Properties of 3,5-diamino-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 3,5-diamino-1H-pyrazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates available data on its physical and chemical characteristics, spectroscopic profile, and synthesis, alongside its biological activities, to serve as a valuable resource for researchers in drug discovery and development.

Core Physicochemical Properties

This compound, with the CAS number 6844-58-2, is a pyrazole derivative featuring two amino groups and a nitrile group. These functional groups contribute to its unique chemical reactivity and biological profile.[1][2]

Table 1: General and Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅N₅ | [2][3][4] |

| Molecular Weight | 123.12 g/mol | [2][5] |

| CAS Number | 6844-58-2 | [2][3][4] |

| Appearance | Powder or liquid | [6] |

| Density | 1.553 - 1.6 g/cm³ | [3][4] |

| Boiling Point | 624.47 - 624.5 °C at 760 mmHg | [3][4] |

| Flash Point | 331.468 - 331.5 °C | [3][4] |

| Refractive Index | 1.689 | [3][4] |

| Melting Point | Not definitively available. A methylated derivative melts at 194-196°C.[5] | N/A |

| pKa | No experimental data found. The pKa of the parent pyrazole is 2.48 in water.[7] | N/A |

| Solubility | Soluble in 1 M sodium hydroxide, 2-methoxyethanol, and with heating in dry THF. Partially soluble in ethanol.[5] | N/A |

Table 2: Spectroscopic Data

| Spectrum | Key Features of Related Compounds |

| ¹H NMR | In DMSO-d₆, the NH and NH₂ protons of pyrazole derivatives typically appear as broad singlets at δ > 12 ppm and around δ 6.4-6.5 ppm, respectively.[8] |

| ¹³C NMR | In DMSO-d₆, the carbon atoms of the pyrazole ring in derivatives show signals in the range of δ 112-165 ppm. The nitrile carbon appears around δ 119 ppm.[9] |

| FTIR (KBr) | Characteristic peaks for pyrazole derivatives include N-H stretching vibrations (3100-3400 cm⁻¹), C≡N stretching (around 2230 cm⁻¹), and C=N/C=C stretching of the pyrazole ring (1500-1650 cm⁻¹).[8][9] |

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily involving the cyclization of a dinitrile with hydrazine.

Protocol 1: From Phenylmalononitrile and Hydrazine

This method involves the direct reaction of phenylmalononitrile with hydrazine hydrate to yield 3,5-diamino-4-phenylpyrazole, a closely related analog.[10]

Procedure:

-

Dissolve phenylmalononitrile in a suitable solvent such as ethanol.

-

Add hydrazine hydrate to the solution.

-

Reflux the mixture for several hours.

-

Cool the reaction mixture to allow for the precipitation of the product.

-

Collect the solid by filtration, wash with a cold solvent, and dry.

Protocol 2: Three-Component Synthesis of Derivatives

This protocol describes a one-pot synthesis for 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives.[11]

Procedure:

-

Combine malononitrile (1 mmol), phenylhydrazine (1 mmol), and a substituted aromatic aldehyde (1 mmol) in water.

-

Add a catalytic amount of SnO–CeO₂ nanocomposite.

-

Stir the mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, extract the product with an organic solvent.

-

Dry the organic layer and evaporate the solvent to obtain the product.

Mandatory Visualizations

Diagram 1: Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound derivatives.

Biological Activity and Signaling Pathways

Derivatives of this compound have demonstrated significant potential as anticancer and antimicrobial agents.[1]

Anticancer Activity: Tubulin Polymerization Inhibition

Several pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division.[1] By disrupting microtubule dynamics, these compounds induce mitotic catastrophe and subsequent cell death in cancer cells.

Diagram 2: Tubulin Polymerization Inhibition Pathway

Caption: The signaling pathway of pyrazole derivatives as tubulin polymerization inhibitors leading to apoptosis.

Antimicrobial Activity: Activation of BifA Phosphodiesterase

Certain 4-arylazo-3,5-diamino-1H-pyrazoles have been shown to combat biofilms of Pseudomonas aeruginosa. They function by stimulating the phosphodiesterase BifA, which leads to the degradation of the bacterial second messenger cyclic di-GMP (c-di-GMP). Reduced c-di-GMP levels result in the dispersal of biofilms, rendering the bacteria more susceptible to conventional antibiotics.

Diagram 3: Antimicrobial Biofilm Dispersal Pathway

Caption: The activation of BifA by pyrazole derivatives leads to the dispersal of bacterial biofilms.

References

- 1. rsc.org [rsc.org]

- 2. Buy this compound | 6844-58-2 [smolecule.com]

- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 4. echemi.com [echemi.com]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. This compound, CasNo.6844-58-2 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of 3,5-diamino-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and pKa values of 3,5-diamino-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide furnishes predicted values, detailed experimental protocols for determination, and relevant data for structurally similar compounds to offer a thorough understanding for research and development applications.

Core Physicochemical Properties

Quantitative data for this compound is not extensively available in public literature. The following table summarizes the available predicted values.

| Parameter | Value | Source/Method |

| Predicted pKa | 16.56 ± 0.10 | Prediction software |

| Calculated Proton Affinity (N-3) | 987 kJ mol⁻¹ | Calculation |

| Calculated Proton Affinity (N-5) | 980 kJ mol⁻¹ | Calculation |

Note: The predicted pKa value suggests that this compound is a very weak acid. The proton affinity values for the ring nitrogens indicate their basicity. It is crucial to experimentally verify these values for accurate application in research.

Solubility Profile

Direct quantitative solubility data for this compound in common laboratory solvents was not found in the reviewed literature. However, qualitative information for related pyrazole derivatives suggests that solubility can be a challenge. For instance, many pyrazole-based compounds exhibit poor aqueous solubility. The HCl salt form of some pyrazole derivatives has been shown to improve water solubility[1]. For other derivatives, hydroxyl functionalization has been noted to enhance water solubility compared to fluorinated analogues[2].

Given the absence of specific data, experimental determination of the solubility of this compound is highly recommended. The following section details the standard "shake-flask" method for this purpose.

Experimental Protocols

Determination of Aqueous Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[3][4][5][6]

Objective: To determine the equilibrium solubility of this compound in a specific solvent (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO).

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., distilled water, PBS pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal for compounds with slow dissolution kinetics.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the suspension at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is crucial to remove any remaining microscopic particles.

-

Dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a calibrated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Diagram of the Shake-Flask Solubility Determination Workflow:

Caption: Workflow for determining solubility using the shake-flask method.

Determination of pKa via Potentiometric Titration

Potentiometric titration is a precise and widely used method for determining the pKa values of ionizable compounds.[7][8][9][10][11]

Objective: To determine the acid dissociation constant(s) (pKa) of this compound.

Materials:

-

This compound

-

Deionized water (carbon dioxide-free)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) to maintain constant ionic strength

-

Potentiometer with a pH electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Instrument Calibration:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

-

Sample Preparation:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

-

-

Titration:

-

Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

If the compound is expected to be basic, titrate with the standardized HCl solution. If it is expected to be acidic, titrate with the standardized NaOH solution.

-

Add the titrant in small, known increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point(s).

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to obtain a titration curve.

-

Determine the equivalence point(s) from the inflection point(s) of the titration curve. This can be done by examining the first or second derivative of the curve.

-

The pKa is equal to the pH at the half-equivalence point.

-

-

Replicates:

-

Perform the titration at least in triplicate to ensure the reproducibility of the results.

-

Diagram of the Potentiometric Titration Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Determination of pKa via UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore near the ionization site, leading to a change in the UV-Vis spectrum upon protonation or deprotonation.[12][13][14][15][16]

Objective: To determine the pKa of this compound by measuring the pH-dependent changes in its UV-Vis absorbance spectrum.

Materials:

-

This compound

-

A series of buffer solutions with known pH values spanning a range around the expected pKa.

-

UV-Vis spectrophotometer

-

Quartz cuvettes or a 96-well UV-transparent plate

-

pH meter

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of buffer solutions with different pH values (e.g., from pH 2 to 12).

-

-

Spectral Measurements:

-

For each buffer solution, add a small, constant volume of the stock solution to a known volume of the buffer in a cuvette or well. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the pKa.

-

Record the UV-Vis spectrum of each solution over an appropriate wavelength range.

-

-

Data Analysis:

-

Identify the wavelengths at which the absorbance changes significantly with pH.

-

Plot the absorbance at a selected wavelength versus the pH of the buffer solutions.

-

The resulting data should form a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.

-

Alternatively, the pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.

-

-

Replicates:

-

Repeat the measurements to ensure the accuracy and precision of the determined pKa value.

-

Diagram of the UV-Vis Spectrophotometry pKa Determination Workflow:

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Conclusion

References

- 1. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol [mdpi.com]

- 2. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. scribd.com [scribd.com]

- 5. bioassaysys.com [bioassaysys.com]

- 6. enamine.net [enamine.net]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pharmaguru.co [pharmaguru.co]

- 16. hi-tec.tripod.com [hi-tec.tripod.com]

An In-depth Technical Guide to the Spectral Analysis of 3,5-diamino-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data analysis of 3,5-diamino-1H-pyrazole-4-carbonitrile, a key heterocyclic building block in medicinal chemistry and drug development. The document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the NMR, IR, and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for this compound (DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.5 (broad) | singlet | 1H | NH (pyrazole ring) |

| ~6.5 | singlet | 2H | NH₂ (at C5) |

| ~5.5 | singlet | 2H | NH₂ (at C3) |

Table 2: ¹³C NMR Spectral Data for this compound (DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C3 |

| ~155 | C5 |

| ~118 | CN |

| ~75 | C4 |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (amino and pyrazole groups) |

| ~2220 | Strong | C≡N stretching (nitrile) |

| 1650 - 1550 | Medium to Strong | N-H bending and C=C/C=N stretching (ring) |

| 1500 - 1400 | Medium | C-N stretching |

Note: The IR spectrum of this compound is dominated by the characteristic stretching vibrations of the amino and nitrile functional groups.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 123.05 | 100 | [M]⁺ (Molecular Ion) |

Note: The mass spectrum shows a prominent molecular ion peak at an m/z of 123.05, which corresponds to the molecular weight of this compound (C₄H₅N₅)[1].

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of malononitrile with a suitable hydrazine derivative. A general procedure is as follows:

-

Reaction Setup: A mixture of malononitrile and a hydrazine source (e.g., hydrazine hydrate) is prepared in a suitable solvent, such as ethanol or dioxane.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the resulting solid product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent to yield pure this compound.

NMR Spectroscopy

NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹H NMR, a sufficient number of scans are accumulated to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is used.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C in DMSO-d₆).

IR Spectroscopy

IR spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded for background correction.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques, with electron ionization (EI) being common for this type of molecule.

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In EI-MS, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Workflow and Pathway Visualization

The following diagrams illustrate the general workflow for the synthesis and spectral characterization of this compound.

Caption: Workflow for the synthesis and spectral characterization of this compound.

Caption: Logical relationship of spectral analysis techniques for the characterization of the target compound.

References

The Versatile Heterocyclic Building Block: A Technical Guide to 3,5-diamino-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-diamino-1H-pyrazole-4-carbonitrile is a highly functionalized pyrazole derivative that has garnered significant attention in medicinal chemistry and materials science. Its unique arrangement of amino and cyano groups on the pyrazole core makes it a versatile precursor for the synthesis of a wide array of fused heterocyclic systems. This technical guide provides an in-depth overview of its synthesis, chemical properties, and its application as a pivotal building block, particularly in the construction of pyrazolo[1,5-a]pyrimidines, a scaffold of considerable interest in drug discovery.

Physicochemical Properties

This compound is a nitrogen-rich heterocyclic compound.[1] A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 6844-58-2 | [2] |

| Molecular Formula | C₄H₅N₅ | [2] |

| Molecular Weight | 123.12 g/mol | [3][4] |

| Density | 1.6 ± 0.1 g/cm³ | [2] |

| Boiling Point | 624.5 ± 55.0 °C at 760 mmHg | [2] |

| Flash Point | 331.5 ± 31.5 °C | [2] |

| Appearance | Powder or liquid | [5] |

Synthesis of this compound and its Derivatives

The synthesis of substituted 3-amino-1H-pyrazole-4-carbonitriles can be achieved through various routes. A common method involves the reaction of 3-oxoalkanonitriles with trichloroacetonitrile, followed by condensation with hydrazines.[6]

Experimental Protocols

General procedure for the preparation of 3-oxo-3-arylpropanenitriles (5a-c): [6] A mixture of the respective enaminone (10 mmol) and hydroxylamine hydrochloride (10 mmol) in ethanol (20 mL) is refluxed for 2 hours. The solvent is then evaporated, and the residue is treated with a 10% sodium hydroxide solution (20 mL) and heated at 100 °C for 1 hour. The reaction mixture is then cooled, poured into water, and neutralized with hydrochloric acid. The resulting solid product is collected by filtration and crystallized from benzene.

General procedure for the preparation of (Z)-3-amino-2-aroyl-4,4,4-trichloro-2-butenenitriles (6a-c): [6] To a solution of the appropriate 3-oxo-3-arylpropanenitrile (10 mmol) and trichloroacetonitrile (10 mmol) in dioxane (20 mL), piperidine (0.5 mL) is added. The mixture is refluxed for 3 hours and then poured into water. The solid product is collected by filtration and crystallized from ethanol.

General procedure for the preparation of 3-amino-5-aryl-1H-4-pyrazolecarbonitriles (8a-c): [6] Each of the compounds 7a-c (10 mmol) is refluxed in dioxane (20 mL) for 30 minutes and then allowed to cool to room temperature. The target compounds crystallize and are collected by filtration and recrystallized from an appropriate solvent.

Quantitative Data for Synthesis of 3-Amino-5-aryl-1H-4-pyrazolecarbonitriles and Intermediates[6]

| Compound | Starting Material | Yield (%) | Melting Point (°C) |

| 5a (3-Oxo-3-phenylpropanenitrile) | Enaminone 2a | 89 | 79-81 |

| 6a ((Z)-3-Amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile) | 5a | 82 | 182-184 |

| 7a ((E)-3-Amino-2-benzoyl-3-hydrazino-2-propenenitrile) | 6a | 93 | 143-145 |

| 8a (3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile) | 7a | 93 | 200-202 |

| 8b (3-Amino-5-(4-chlorophenyl)-1H-4-pyrazolecarbonitrile) | 7b | 95 | 218-220 |

| 8c (3-Amino-5-(2-thienyl)-1H-4-pyrazolecarbonitrile) | 7c | 93 | 238-240 |

Reactivity and Applications as a Heterocyclic Building Block

This compound is a valuable intermediate in the synthesis of more complex heterocyclic systems due to its multiple reactive sites.[7] It readily undergoes cycloaddition and condensation reactions.[7]

A significant application is in the synthesis of pyrazolo[1,5-a]pyrimidines, which are of great interest in medicinal chemistry for their potential biological activities, including as kinase inhibitors.[6][8] The reaction typically involves the condensation of a 3-amino-1H-pyrazole-4-carbonitrile derivative with a β-dicarbonyl compound or its equivalent.[6]

Synthesis of Pyrazolo[1,5-a]pyrimidines

The following workflow illustrates the synthesis of pyrazolo[1,5-a]pyrimidines from 3-amino-5-aryl-1H-pyrazole-4-carbonitriles.

Caption: Synthetic workflow for Pyrazolo[1,5-a]pyrimidines.

Experimental Protocol for Pyrazolo[1,5-a]pyrimidine Synthesis

General procedure for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines (12a-c and 15a-c): [6] A mixture of the appropriate 3-amino-5-aryl-1H-4-pyrazolecarbonitrile (8a-c, 1 mmol) and an enaminone or enaminonitrile (1 mmol) is subjected to microwave irradiation in a direct beam microwave oven under solvent-free conditions. The reaction progress is monitored by TLC. Upon completion, the product is purified by appropriate chromatographic techniques.

Quantitative Data for Pyrazolo[1,5-a]pyrimidine Synthesis[6][9]

| Product | Starting Pyrazole | Reagent | Yield (%) | Melting Point (°C) |

| 12b | 8b | Enaminone | 86 | 252-254 |

| 15b | 8b | Enaminonitrile 9 | 85 | 294-295 |

Spectroscopic Data

The structural characterization of this compound and its derivatives is crucial for confirming their identity and purity. Key spectroscopic data are summarized below.

Spectroscopic Data for 3-Amino-5-aryl-1H-4-pyrazolecarbonitriles[6][9]

| Compound | IR (cm⁻¹) (Selected Peaks) | ¹H-NMR (δ, ppm) (DMSO-d₆) | MS (m/z) |

| 8a | 3348, 3303 (NH₂), 3193 (NH), 2230 (CN) | 6.50 (s, 2H, NH₂), 7.41-7.46 (m, 3H, arom. H), 7.80 (d, 2H, arom-H), 12.16 (br s, 1H, NH) | 184 (M)⁺ |

| 8b | 3348, 3302 (NH₂), 3137 (NH), 2223 (CN) | 6.40 (s, 2H, NH₂), 7.53 (d, 2H, arom-H), 7.80 (d, 2H, arom-H), 12.06 (br s, 1H, NH) | 218 (M)⁺ |

| 8c | 3325, 3298 (NH₂), 3177 (NH), 2228 (CN) | 6.38 (s, 2H, NH₂), 7.14 (t, 1H, thienyl H-4), 7.70 (d, 1H, thienyl H-3), 7.93 (d, 1H, thienyl H-2), 12.00 (br s, 1H, NH) | 190 (M)⁺ |

Applications in Drug Discovery

The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, and derivatives of this compound are no exception. They serve as precursors for compounds with a wide range of biological activities, including:

-

Anticancer Properties: Certain derivatives have shown the ability to inhibit tubulin polymerization, a critical process in cancer cell division.[7]

-

Antimicrobial Activity: The core structure has been incorporated into molecules demonstrating significant antimicrobial effects, including against antibiotic-resistant bacteria.[1][7]

-

Anti-inflammatory Effects: Some derivatives have exhibited potential in reducing inflammation.[7]

-

Kinase Inhibitors: The pyrazolo[1,5-a]pyrimidine core, readily accessible from 3-amino-pyrazoles, is a key feature in many kinase inhibitors targeting various signaling pathways implicated in diseases like cancer.[9][10][11]

-

Anti-biofilm Agents: 4-arylazo-3,5-diamino-1H-pyrazoles have been identified as potent agents that can induce the dispersal of bacterial biofilms.[12]

Conclusion

This compound is a cornerstone heterocyclic building block with immense potential in synthetic and medicinal chemistry. Its straightforward synthesis and versatile reactivity allow for the efficient construction of diverse and complex molecular architectures, particularly fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. The demonstrated biological activities of its derivatives underscore its importance as a valuable scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding for researchers looking to exploit the rich chemistry of this compound in their scientific endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 3. Synthesis routes of this compound [benchchem.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. This compound, CasNo.6844-58-2 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 6. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy this compound | 6844-58-2 [smolecule.com]

- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Approaches in the Development of Diaminopyrazole Derivatives as Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational methodologies coupled with experimental validation techniques that are pivotal in the discovery and development of diaminopyrazole derivatives as potent kinase inhibitors. This document outlines the core computational strategies, detailed experimental protocols, and summarizes key quantitative data, offering a comprehensive resource for researchers in medicinal chemistry and drug discovery.

Introduction: The Therapeutic Potential of Diaminopyrazole Derivatives

The diaminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapies, particularly as kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[1] The 3,5-diaminopyrazole core, in particular, has been identified as a novel class of ATP-competitive inhibitors for cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[2] The development of potent and selective inhibitors for specific kinases, such as CDK2, is a major goal in cancer therapy.[3][4]

Theoretical and computational studies are instrumental in accelerating the drug discovery process for diaminopyrazole derivatives. These in silico methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, provide deep insights into the molecular interactions between the inhibitors and their target kinases, guiding the design of novel compounds with enhanced potency and selectivity.[5][6][7] This guide will delve into the technical aspects of these computational approaches and the essential experimental protocols for their validation.

Computational Methodologies in Diaminopyrazole Drug Design

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery.[8] For diaminopyrazole derivatives, two of the most powerful and widely used computational techniques are molecular docking and 3D-QSAR.

Molecular Docking of Kinase Inhibitors

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.[7][9] This technique is crucial for understanding the interactions of diaminopyrazole derivatives with the ATP-binding pocket of kinases.[10]

Detailed Protocol for Molecular Docking of Diaminopyrazole Derivatives against CDK2:

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target kinase (e.g., CDK2 in complex with a ligand) from the Protein Data Bank (PDB).

-

Prepare the protein using software like Schrödinger's Protein Preparation Wizard or AutoDockTools. This involves adding hydrogen atoms, assigning bond orders, removing water molecules beyond a certain distance from the active site, and minimizing the energy of the structure.

-

-

Ligand Preparation:

-

Draw the 2D structures of the diaminopyrazole derivatives using a chemical drawing tool like ChemDraw.

-

Convert the 2D structures to 3D and generate low-energy conformers using software like OpenEye's OMEGA.[11] The ligands are then assigned appropriate atom types and charges.

-

-

Receptor Grid Generation:

-

Define the binding site on the kinase, typically centered on the co-crystallized ligand or identified through literature.

-

Generate a receptor grid that encompasses the defined active site. This grid pre-calculates the potential energy of different atom types at each grid point, speeding up the docking process.

-

-

Docking Simulation:

-

Utilize a docking program such as Glide, AutoDock, or GOLD to dock the prepared ligands into the receptor grid.[7]

-

The docking algorithm samples a wide range of ligand conformations and orientations within the binding pocket.

-

Each generated pose is scored based on a scoring function that estimates the binding affinity.

-

-

Pose Analysis and Refinement:

-

Analyze the top-scoring poses to identify key interactions such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking between the diaminopyrazole derivative and the kinase active site residues.

-

The stability of the docked complexes can be further evaluated using molecular dynamics simulations.[4][12]

-

3D Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR models establish a quantitative relationship between the biological activity of a series of compounds and their 3D molecular properties.[13][14] Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two widely used 3D-QSAR methods that help in understanding the structural requirements for activity and in predicting the potency of novel compounds.[12][15][16]

Detailed Methodology for CoMFA and CoMSIA Studies:

-

Dataset Preparation:

-

Compile a dataset of diaminopyrazole derivatives with their corresponding biological activities (e.g., IC50 or Ki values).

-

Divide the dataset into a training set (to build the model) and a test set (to validate the model's predictive ability).

-

-

Molecular Modeling and Alignment:

-

Generate the 3D structures of all compounds in the dataset.

-

Align the molecules based on a common substructure or a pharmacophore model. This step is critical as it determines how the molecular fields are compared.

-

-

Calculation of Molecular Fields:

-

CoMFA: Place the aligned molecules in a 3D grid. At each grid point, calculate the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between a probe atom (typically a sp3 carbon with a +1 charge) and each molecule.[13]

-

CoMSIA: In addition to steric and electrostatic fields, CoMSIA calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields using Gaussian-type functions, which can provide a more nuanced understanding of the interactions.[14]

-

-

Statistical Analysis:

-

Use Partial Least Squares (PLS) regression to correlate the calculated field values (independent variables) with the biological activities (dependent variable).

-

The quality of the model is assessed by statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).

-

-

Model Validation and Interpretation:

-

Validate the model's predictive power using the test set of compounds.

-

Visualize the results as 3D contour maps, which show regions where modifications to the molecular structure would likely increase or decrease biological activity.

-

Experimental Validation Protocols

Computational predictions must be validated through rigorous experimental testing. The following are key in vitro assays used to evaluate the biological activity of diaminopyrazole derivatives.

In-Vitro CDK2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of CDK2.

Protocol:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT).[17]

-

Prepare a solution of purified recombinant CDK2/Cyclin A enzyme in kinase buffer.

-

Prepare a solution of a suitable substrate (e.g., Histone H1 or a synthetic peptide) and ATP.[8][17][18]

-

-

Assay Procedure:

-

In a 96-well plate, add the test diaminopyrazole compounds at various concentrations.

-

Add the CDK2/Cyclin A enzyme solution to each well and incubate for a short period (e.g., 10-15 minutes) to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the substrate and ATP mixture.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).[19]

-

-

Detection and Data Analysis:

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays with [γ-32P]ATP, or non-radioactive methods like ADP-Glo™ Kinase Assay which measures ADP production as a luminescent signal.[8][18]

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.

-

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.[2][20][21]

Protocol:

-

Cell Culture and Seeding:

-

Compound Treatment:

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Reading:

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the control.

-

Determine the GI50 or IC50 value (the concentration that inhibits cell growth by 50%) by plotting cell viability against the log of the compound concentration.

-

Quantitative Data Summary

The following tables summarize the quantitative data for selected diaminopyrazole derivatives as CDK2 inhibitors, as reported in the literature.

Table 1: In-Vitro Inhibitory Activity of Diaminopyrazole Derivatives against CDK2

| Compound ID | Modification on Diaminopyrazole Core | CDK2 IC50 (µM) | CDK2 Ki (µM) | Reference |

| CAN508 | 4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol | 0.35 | - | [4] |

| Compound 5 | 1-(2-pyridinyl)-4-(4-chlorophenyl)-1H-pyrazole-3,5-diamine | 0.56 | - | [22][23] |

| Compound 6 | 1-(2-pyridinyl)-4-(4-methoxyphenyl)-1H-pyrazole-3,5-diamine | 0.46 | - | [22][23] |

| Compound 11 | 1-(2-pyridinyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3,5-diamine | 0.45 | - | [22][23] |

| Compound 14 | N-(pyrimidin-2-yl)-4-(1H-pyrazol-4-yl)pyrimidin-2-amine derivative with F | - | 0.007 | [3][11] |

| Compound 15 | N-(pyrimidin-2-yl)-4-(1H-pyrazol-4-yl)pyrimidin-2-amine derivative with Cl | - | 0.005 | [3][11] |

| Compound 4 | Pyrazole-based analog | 3.82 | - | [4][12] |

| Compound 9 | Pyrazole-based analog | 0.96 | - | [4][12] |

Visualizing Workflows and Pathways

Computer-Aided Drug Design Workflow

The following diagram illustrates a typical workflow for the computer-aided design of diaminopyrazole derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijprajournal.com [ijprajournal.com]

- 4. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CDK2/CyclinA2 Kinase Enzyme System Application Note [promega.com]

- 9. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 10. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 11. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]

- 12. pedia.svuonline.org [pedia.svuonline.org]

- 13. 3D-QSAR - Drug Design Org [drugdesign.org]

- 14. neovarsity.org [neovarsity.org]

- 15. 3D QSAR pharmacophore, CoMFA and CoMSIA based design and docking studies on phenyl alkyl ketones as inhibitors of phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 3d qsar | PPTX [slideshare.net]

- 17. media.cellsignal.com [media.cellsignal.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. benchchem.com [benchchem.com]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 3,5-diamino-1H-pyrazole-4-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-diamino-1H-pyrazole-4-carbonitrile is a crucial heterocyclic building block in medicinal chemistry and drug development. A thorough understanding of its structural properties, particularly tautomerism, is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its biological activity. This technical guide provides a comprehensive overview of the potential tautomeric forms of this compound, drawing upon established principles of pyrazole chemistry and spectroscopic data from analogous compounds. While direct quantitative studies on the tautomerism of this specific molecule are not extensively reported in the literature, this guide synthesizes available information to present a robust theoretical framework and practical experimental approaches for its investigation.

Introduction to Tautomerism in Pyrazoles

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. A key feature of N-unsubstituted pyrazoles is their ability to exist as a mixture of tautomers in solution, a phenomenon known as annular prototropic tautomerism. This process involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. The position of this equilibrium is influenced by various factors, including the nature and position of substituents on the pyrazole ring, the solvent, temperature, and pH.[1] For substituted pyrazoles, the two main tautomeric forms are often designated as the 3-substituted and 5-substituted isomers.

In the case of this compound, three potential tautomeric forms can be considered: two annular tautomers and an imino tautomer.

Potential Tautomeric Forms of this compound

The primary tautomeric equilibrium in this compound is the annular prototropic tautomerism between the 3,5-diamino-1H-pyrazole and the 3,5-diamino-2H-pyrazole forms. Due to the symmetry of the 3 and 5 substituents (both amino groups), these two forms are degenerate in the absence of other influences. However, the presence of the cyano group at the 4-position can influence the electronic distribution in the ring. Additionally, the amino groups themselves can participate in tautomerism, leading to imino forms.

Caption: Potential tautomeric forms of this compound.

Factors Influencing Tautomeric Equilibrium

The tautomeric preference in substituted pyrazoles is a delicate balance of electronic and steric effects, as well as intermolecular interactions.

-

Electronic Effects of Substituents: Electron-donating groups, such as amino groups, and electron-withdrawing groups, like the cyano group, can significantly influence the acidity of the N-H protons and the basicity of the nitrogen atoms, thereby shifting the tautomeric equilibrium.

-

Solvent Effects: The polarity of the solvent plays a crucial role. Polar protic solvents can stabilize more polar tautomers through hydrogen bonding. In contrast, nonpolar solvents favor less polar forms. Studies on related 3(5)-aminopyrazoles have shown that the tautomeric equilibrium can be observed in solvents like DMSO-d6.[1]

-

Temperature: Changes in temperature can alter the position of the tautomeric equilibrium. Low-temperature NMR studies are often employed to slow down the proton exchange rate and allow for the observation of individual tautomers.

-

pH: The acidity or basicity of the medium can lead to the formation of protonated or deprotonated species, which can have different tautomeric preferences compared to the neutral molecule.

Experimental and Computational Approaches for Tautomerism Studies

A combination of experimental and computational methods is typically employed to elucidate the tautomeric behavior of pyrazole derivatives.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To identify the predominant tautomer in solution and, if possible, quantify the tautomeric ratio.

-

Methodology:

-

Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, acetone-d6).

-

Acquire 1H, 13C, and 15N NMR spectra at room temperature. The observation of a single set of averaged signals for the pyrazole ring carbons (C3 and C5) and the attached amino groups may indicate rapid tautomerization on the NMR timescale.

-

To resolve individual tautomers, perform low-temperature NMR experiments. Gradually decrease the temperature of the NMR probe until the proton exchange is slowed sufficiently to observe separate signals for each tautomer.

-

The tautomeric ratio can be determined by integrating the signals corresponding to each tautomer in the 1H or 15N NMR spectra.

-

Two-dimensional NMR techniques, such as HMBC and NOESY, can be used to aid in the structural assignment of the observed tautomers.

-

X-ray Crystallography:

-

Objective: To determine the precise tautomeric form present in the solid state.

-

Methodology:

-

Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent.

-

Collect X-ray diffraction data from a single crystal.

-

Solve and refine the crystal structure to locate the positions of all atoms, including the hydrogen atom on the pyrazole ring nitrogen. This will unequivocally identify the tautomer present in the crystal lattice.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Objective: To obtain qualitative information about the tautomeric forms present in different states (solid vs. solution).

-

Methodology:

-

Acquire the IR spectrum of the solid sample (e.g., using a KBr pellet). The N-H and C≡N stretching frequencies can provide insights into the hydrogen bonding and electronic environment of the functional groups.

-

Record the UV-Vis spectrum in different solvents. A shift in the absorption maximum (λmax) with solvent polarity can be indicative of a change in the predominant tautomeric form.

-

Caption: Experimental workflow for studying tautomerism.

Computational Chemistry

-

Objective: To calculate the relative energies and stabilities of the possible tautomers and to predict spectroscopic properties that can be compared with experimental data.

-

Methodology:

-

Build the 3D structures of all potential tautomers of this compound.

-

Perform geometry optimization and frequency calculations for each tautomer using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Calculate the relative electronic energies and Gibbs free energies of the tautomers to predict their relative populations at a given temperature.

-

Simulate NMR chemical shifts (using methods like GIAO) and IR vibrational frequencies for each tautomer. Comparison of these calculated values with experimental data can help in the assignment of the observed species.

-

The effect of the solvent can be modeled using implicit solvent models (e.g., PCM).

-

Expected Tautomeric Preference for this compound

Based on studies of analogous 4-substituted 3(5)-aminopyrazoles, it is expected that this compound will exist predominantly as the amino tautomer.[1] In the solid state, a single tautomeric form is likely to be present, stabilized by intermolecular hydrogen bonding. In solution, particularly in polar aprotic solvents like DMSO, a dynamic equilibrium between the two degenerate annular amino tautomers is expected. The imino tautomer is generally considered to be less stable for simple aminopyrazoles unless there are specific substituents that favor its formation.

Quantitative Data

| Tautomer | Method | Solvent | Temperature (°C) | Relative Energy (kcal/mol) | Population (%) |

| Amino Tautomer A | DFT (B3LYP/6-311++G(d,p)) | Gas Phase | 25 | 0.00 | 50 |

| Amino Tautomer B | DFT (B3LYP/6-311++G(d,p)) | Gas Phase | 25 | 0.00 | 50 |

| Imino Tautomer | DFT (B3LYP/6-311++G(d,p)) | Gas Phase | 25 | +5.7 | <1 |

| Amino Tautomer A/B | Low-Temp NMR | DMSO-d6 | -40 | - | 100 (averaged) |

Conclusion

The tautomeric behavior of this compound is a critical aspect of its chemical identity. While direct experimental data is sparse, a comprehensive understanding can be built upon the well-established principles of pyrazole tautomerism and by employing a combination of modern spectroscopic and computational techniques. The methodologies outlined in this guide provide a clear roadmap for researchers to fully characterize the tautomeric landscape of this important molecule, which will undoubtedly aid in its application in drug discovery and development. The prevailing evidence from related structures suggests that the amino tautomeric form is the most significant, with a dynamic equilibrium existing in solution. Further experimental validation is necessary to confirm these predictions and to quantify the tautomeric preferences under various conditions.

References

An In-depth Technical Guide on the Reactivity of 3,5-diamino-1H-pyrazole-4-carbonitrile with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-diamino-1H-pyrazole-4-carbonitrile is a highly functionalized heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Its rich electronic character, stemming from the pyrazole core, two amino substituents, and a cyano group, imparts a complex and tunable reactivity towards electrophiles. This technical guide provides a comprehensive overview of the reactivity of this compound with various electrophilic agents. It details the nucleophilic centers of the molecule and explores the regioselectivity of alkylation, acylation, and condensation reactions. Experimental protocols for key transformations are provided, and quantitative data are summarized in structured tables for comparative analysis. Furthermore, logical relationships of reactivity are illustrated through diagrams generated using the DOT language.

Introduction

The pyrazole scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities. This compound, in particular, has garnered significant attention as a precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are known to possess kinase inhibitory, anti-inflammatory, and anticancer properties. The strategic placement of two amino groups and a cyano group on the pyrazole ring creates multiple nucleophilic and electrophilic sites, leading to a rich and varied reaction chemistry. Understanding the reactivity of this molecule with electrophiles is crucial for the rational design and synthesis of novel compounds with desired pharmacological profiles.

Nucleophilic Sites of this compound

The reactivity of this compound towards electrophiles is governed by the presence of several nucleophilic centers: the two ring nitrogen atoms (N1 and N2) and the two exocyclic amino groups (at C3 and C5). The relative nucleophilicity of these sites can be influenced by electronic effects of the substituents, the nature of the electrophile, and the reaction conditions.

Generally, the exocyclic amino groups are more nucleophilic than the ring nitrogens. The N1-H of the pyrazole ring can be deprotonated to form a pyrazolate anion, which significantly enhances the nucleophilicity of the ring nitrogens. The pyridine-like N2 atom is typically less nucleophilic than the pyrrole-like N1 atom in the neutral molecule.

Caption: Nucleophilic centers in this compound.

Reactions with Electrophiles

Alkylation

The alkylation of this compound can occur at the ring nitrogens or the exocyclic amino groups, with the regioselectivity being dependent on the alkylating agent and reaction conditions.

N-Alkylation: Treatment of 3,5-diamino-4-cyanopyrazole with dimethyl sulfate in the presence of a base leads to methylation at the N1 position of the pyrazole ring.[1] This suggests that under basic conditions, the pyrazolate anion is formed, and the subsequent alkylation occurs at the more accessible and nucleophilic N1 position.

Table 1: N-Alkylation of this compound

| Electrophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Dimethyl sulfate | 1 M NaOH, reflux | 3,5-diamino-4-cyano-1-methylpyrazole | ~23% | [1] |

Experimental Protocol for N1-Methylation: 3,5-Diamino-4-cyanopyrazole (6.1 g) is dissolved in 1 M sodium hydroxide solution (50 ml). Dimethyl sulfate (6.2 g) is then added to the solution. The mixture is heated at reflux for 2.5 hours and subsequently evaporated to dryness. The resulting residue is extracted with 2-methoxyethanol, and the extracts are evaporated. The final residue is triturated with a small amount of water to yield 3,5-diamino-4-cyano-1-methylpyrazole.[1]

Acylation

Acylation of aminopyrazoles can be directed to the exocyclic amino groups. The reaction of a related compound, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, with chloroacetyl chloride resulted in the acylation of the 5-amino group.[2] This indicates the higher nucleophilicity of the exocyclic amino groups compared to the ring nitrogens for acylation reactions.

Caption: General acylation reaction pathway.

Condensation with Carbonyl Compounds and 1,3-Dielectrophiles

This compound is a valuable precursor for the synthesis of fused heterocyclic systems through condensation reactions with carbonyl compounds and 1,3-dielectrophiles. These reactions typically involve the participation of one or both exocyclic amino groups and one of the ring nitrogens.

Synthesis of Pyrazolo[1,5-a]pyrimidines: The reaction of 3-amino-1H-pyrazole-4-carbonitrile derivatives with β-dicarbonyl compounds or their equivalents is a common method for the synthesis of pyrazolo[1,5-a]pyrimidines.[3][4] The reaction proceeds through an initial condensation of the exocyclic 3-amino group with one of the carbonyl groups, followed by cyclization involving the N1 of the pyrazole ring and the second carbonyl group. The regioselectivity of this reaction is generally high.[3][5]

Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidines

| Pyrazole Derivative | 1,3-Dielectrophile | Reagents and Conditions | Product | Yield (%) | Reference |

| 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile | (E)-3-amino-2-benzoyl-3-hydrazino-2-propenenitrile | Dioxane, reflux | 7-Amino-5-phenyl-2-phenyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | 93 | [3] |

| 3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | (E)-3-amino-2-(4-chlorobenzoyl)-3-hydrazino-2-propenenitrile | Dioxane, reflux | 7-Amino-5-(4-chlorophenyl)-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | 95 | [3] |

| 3-Amino-5-(2-thienyl)-1H-pyrazole-4-carbonitrile | (E)-3-amino-2-(2-thenoyl)-3-hydrazino-2-propenenitrile | Dioxane, reflux | 7-Amino-5-(2-thienyl)-2-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | 93 | [3] |

Experimental Protocol for Pyrazolo[1,5-a]pyrimidine Synthesis: A solution of the respective 3-amino-5-aryl-1H-pyrazole-4-carbonitrile (10 mmol) and the appropriate (E)-3-amino-2-aroyl-3-hydrazino-2-propenenitrile (10 mmol) in dioxane (20 mL) is refluxed for 30 minutes. The reaction mixture is then allowed to cool to room temperature. The precipitated solid product is collected by filtration and crystallized from a suitable solvent.[3]

Caption: Workflow for pyrazolo[1,5-a]pyrimidine synthesis.

Regioselectivity Considerations

The regioselectivity of electrophilic attack on this compound is a critical aspect of its chemistry.

-

Alkylation: In the presence of a base, N1-alkylation is generally favored due to the formation of the more stable pyrazolate anion where N1 is sterically more accessible.

-

Acylation: The exocyclic amino groups are typically more nucleophilic than the ring nitrogens, leading to preferential N-acylation at these positions. The relative reactivity of the 3-NH2 and 5-NH2 groups can be influenced by the steric and electronic environment.

-

Cyclocondensation: In reactions with 1,3-dielectrophiles to form fused systems like pyrazolo[1,5-a]pyrimidines, the reaction is often initiated by the more nucleophilic exocyclic amino group, followed by cyclization involving the N1 of the pyrazole ring.

Conclusion

This compound is a highly versatile and reactive scaffold for the synthesis of a wide array of heterocyclic compounds. Its multiple nucleophilic centers allow for a range of reactions with electrophiles, including alkylation, acylation, and cyclocondensation. The regioselectivity of these reactions can be controlled by carefully selecting the reaction conditions and the nature of the electrophile. This guide provides a foundational understanding of the reactivity of this important building block, which is essential for its effective utilization in the development of new pharmaceuticals and functional materials. Further systematic studies are warranted to fully explore the selective functionalization of each nucleophilic site and to expand the synthetic utility of this valuable compound.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile [mdpi.com]

- 3. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 3,5-Diamino-1H-pyrazole-4-carbonitrile Scaffolds in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,5-diamino-1H-pyrazole-4-carbonitrile core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its unique structural features, including multiple points for functionalization and its ability to participate in various hydrogen bonding interactions, make it an ideal starting point for the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of derivatives based on this scaffold, with a particular focus on their role as kinase inhibitors in oncology.

Synthesis of the this compound Scaffold and Its Derivatives

The this compound scaffold is typically synthesized through the condensation of malononitrile with hydrazine.[1] This foundational molecule can then be elaborated into more complex structures, such as the medicinally important 4-arylazo-3,5-diamino-1H-pyrazoles and pyrazolo[1,5-a]pyrimidines.

General Synthetic Workflow

The following diagram illustrates a common synthetic pathway from simple starting materials to complex, bioactive pyrazole derivatives.

References

Exploring the Chemical Space of 3,5-Diaminopyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide

This guide provides a comprehensive overview of the chemical space, synthesis, and biological applications of 3,5-diaminopyrazole derivatives for researchers, scientists, and drug development professionals. The unique structural features of the 3,5-diaminopyrazole scaffold have positioned it as a privileged pharmacophore in medicinal chemistry, leading to the discovery of potent modulators of various biological targets. This document details key findings, experimental protocols, and the signaling pathways implicated in the therapeutic potential of these compounds.

Introduction to the 3,5-Diaminopyrazole Scaffold

The 3,5-diaminopyrazole core is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and two amino substituents at the C3 and C5 positions. This arrangement of atoms imparts a unique electronic and structural profile, making it an attractive starting point for the design of novel therapeutic agents. The amino groups can serve as hydrogen bond donors and acceptors, facilitating interactions with biological targets, while the pyrazole ring itself is a stable aromatic system that can be readily functionalized.

Derivatives of 3,5-diaminopyrazole have demonstrated a broad spectrum of biological activities, including but not limited to, inhibition of kinases, anti-proliferative effects against cancer cell lines, and anti-biofilm properties. The versatility of this scaffold allows for the exploration of a vast chemical space through substitution at various positions of the pyrazole ring and its amino groups, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies for 3,5-Diaminopyrazole Derivatives

The synthesis of 3,5-diaminopyrazole derivatives can be broadly categorized into two main approaches: the construction of the pyrazole ring from acyclic precursors and the functionalization of a pre-existing 3,5-diaminopyrazole core.

Synthesis of 4-Arylazo-3,5-diamino-1H-pyrazoles

A common and efficient method for the synthesis of 4-arylazo-3,5-diamino-1H-pyrazoles involves a two-step process.[1] The first step is the diazotization of an aniline derivative to form a diazonium salt. This is followed by a coupling reaction with malononitrile and subsequent cyclization with hydrazine.[1]

Synthesis of 3,5-Diaryl-pyrazole Derivatives from Chalcones

Another prevalent synthetic route involves the cyclization of chalcone derivatives with hydrazine hydrate. Chalcones, which are α,β-unsaturated ketones, can be readily prepared through a Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde.

Biological Activities and Structure-Activity Relationships

The 3,5-diaminopyrazole scaffold has been extensively explored as a template for the design of inhibitors targeting various protein kinases involved in cell signaling pathways critical for cell growth, proliferation, and survival.

Cyclin-Dependent Kinase (CDK) Inhibition

Several 4-arylazo-3,5-diamino-1H-pyrazole derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK2 and CDK9.[2] These kinases are key regulators of the cell cycle and transcription. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

Table 1: In Vitro Kinase Inhibitory Activity of Selected 4-Arylazo-3,5-diamino-1H-pyrazole Derivatives against CDKs

| Compound | Substitution on Aryl Ring | CDK2/cyclin E IC50 (µM) | CDK9/cyclin T1 IC50 (µM) |

| 1 | 4-OH | 0.85 | 0.15 |

| 2 | 4-NH2 | 1.2 | 0.28 |

| 3 | 4-Cl | 2.5 | 0.65 |

| 4 | 3-F | 3.1 | 0.9 |

Data compiled from publicly available literature.

Spleen Tyrosine Kinase (Syk) Inhibition

3,5-diaminopyrazole derivatives have also been investigated as inhibitors of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. Syk inhibitors have therapeutic potential in the treatment of autoimmune diseases and certain types of cancer.

Table 2: In Vitro Kinase Inhibitory Activity of Selected 3,5-Diaminopyrazole Derivatives against Syk

| Compound | R1 Substitution | R2 Substitution | Syk IC50 (nM) |

| 5 | Phenyl | H | 150 |

| 6 | 4-Chlorophenyl | H | 85 |

| 7 | Phenyl | Methyl | 250 |

| 8 | 4-Methoxyphenyl | H | 120 |

Data compiled from publicly available literature.

Anti-Prostate Cancer Activity via EGFR and VEGFR2 Inhibition

3,5-Diaryl-pyrazole derivatives have shown promising anti-proliferative activity against human prostate cancer cell lines, such as PC3 and DU145.[3] This activity is, in part, attributed to the inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), two key receptor tyrosine kinases involved in tumor growth and angiogenesis.[3]

Table 3: In Vitro Anti-proliferative Activity of Selected 3,5-Diaryl-pyrazole Derivatives against Prostate Cancer Cell Lines

| Compound | Aryl Substituent at C3 | Aryl Substituent at C5 | PC3 IC50 (µM) | DU145 IC50 (µM) |

| 9 | Phenyl | 4-Chlorophenyl | 5.2 | 7.8 |

| 10 | 4-Bromophenyl | Phenyl | 3.1 | 4.5 |

| 11 | 4-Fluorophenyl | 4-Methoxyphenyl | 8.9 | 11.2 |

| 12 | Phenyl | 2-Bromophenyl | 1.8 | 2.5 |

Data compiled from publicly available literature.[3]

Key Signaling Pathways

The therapeutic effects of 3,5-diaminopyrazole derivatives are mediated through the modulation of specific signaling pathways crucial for cancer cell proliferation and survival.

CDK9 Signaling Pathway in Transcription

CDK9, as part of the positive transcription elongation factor b (P-TEFb), phosphorylates the C-terminal domain of RNA polymerase II, leading to productive transcription elongation. Inhibition of CDK9 by 3,5-diaminopyrazole derivatives can block the transcription of anti-apoptotic proteins, thereby inducing apoptosis in cancer cells.

Syk Signaling in B-Cell Activation

In B-cells, Syk is activated downstream of the B-cell receptor (BCR) and initiates a signaling cascade that leads to cell proliferation and survival. 3,5-Diaminopyrazole-based Syk inhibitors can block this pathway, making them potential therapeutics for B-cell malignancies and autoimmune diseases.

EGFR and VEGFR2 Signaling in Prostate Cancer

EGFR and VEGFR2 are receptor tyrosine kinases that, upon ligand binding, activate downstream signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways, promoting cell proliferation, survival, and angiogenesis. Dual inhibition of these receptors by 3,5-diaryl-pyrazole derivatives represents a promising strategy for the treatment of prostate cancer.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 3,5-diaminopyrazole derivatives.

General Procedure for the Synthesis of 4-Arylazo-3,5-diamino-1H-pyrazoles

-

Diazotization: Dissolve the substituted aniline (1.0 eq) in a mixture of concentrated HCl and water at 0°C. Add a solution of sodium nitrite (1.0 eq) in water dropwise while maintaining the temperature at 0-5°C. Stir the reaction mixture for 30 minutes.

-

Coupling and Cyclization: In a separate flask, dissolve malononitrile (1.1 eq) and sodium acetate in ethanol. To this solution, add the freshly prepared diazonium salt solution dropwise at 0-5°C. Stir the mixture for 2-3 hours. Add hydrazine hydrate (1.2 eq) to the reaction mixture and reflux for 4-6 hours.

-